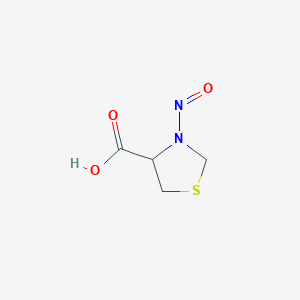

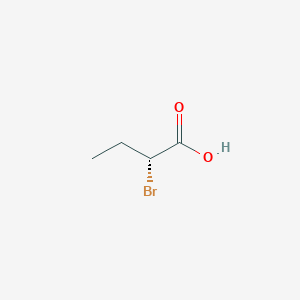

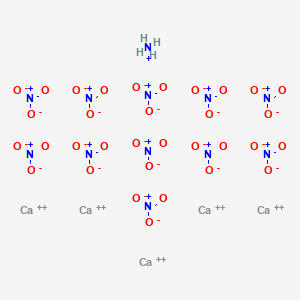

![molecular formula C16H18N4O2 B027856 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-30-2](/img/structure/B27856.png)

5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, also known as 5-EPP-P, is a novel pyrazolo[4,3-d]pyrimidin-7-one derivative that has been studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it an attractive candidate for a variety of applications.

Applications De Recherche Scientifique

Antiproliferative Agent

Pyrido[2,3-d]pyrimidin-5-one derivatives, which are structurally related to the compound , have shown promising antiproliferative activities . These compounds can inhibit the growth of cancer cells by interfering with cell division and proliferation. The compound API-1 , belonging to this class, is a notable antiproliferative agent. The potential application of our compound could be in the development of new cancer therapies, particularly targeting rapidly dividing tumor cells.

Antimicrobial Activity

Compounds with the pyrido[2,3-d]pyrimidine core have been reported to exhibit antimicrobial properties . This suggests that our compound could be synthesized and tested for its efficacy against various bacterial and fungal pathogens. It could contribute to the development of new antibiotics or antifungal agents, especially in an era where resistance to existing drugs is a growing concern.

Anti-inflammatory and Analgesic

The pyrido[2,3-d]pyrimidine derivatives are also known for their anti-inflammatory and analgesic effects . Research into the compound could lead to new treatments for inflammatory diseases and conditions associated with pain, providing an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects.

Hypotensive Applications

Some members of the pyrido[2,3-d]pyrimidine class have hypotensive effects, meaning they can lower blood pressure . The compound could be explored as a potential candidate for treating hypertension, which is a major risk factor for cardiovascular diseases.

Antihistaminic Effects

The pyrido[2,3-d]pyrimidine derivatives have been associated with antihistaminic activities, which could make them useful in the treatment of allergic reactions . By acting on histamine receptors, these compounds could alleviate symptoms of allergies, such as itching, swelling, and redness.

Tyrosine Kinase Inhibition

Among the pyrido[2,3-d]pyrimidin-7-one derivatives, some compounds, like TKI-28 , are known as tyrosine kinase inhibitors . These inhibitors are crucial in targeted cancer therapies as they can block specific enzymes that promote the growth of cancer cells. Investigating the tyrosine kinase inhibitory activity of our compound could lead to the development of new targeted therapies for various cancers.

Mécanisme D'action

Target of Action

The primary target of this compound is PDE5A (Phosphodiesterase 5A) . PDE5A is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .

Mode of Action

The compound acts as a potent, selective inhibitor of PDE5A . By inhibiting PDE5A, it prevents the hydrolysis of cGMP, leading to increased levels of cGMP . This results in smooth muscle relaxation , which is a key mechanism in processes such as vasodilation and penile erection.

Biochemical Pathways

The compound primarily affects the cGMP pathway . In this pathway, nitric oxide (NO) activates guanylate cyclase, which in turn increases levels of cGMP . cGMP then leads to smooth muscle relaxation. By inhibiting PDE5A, the compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Result of Action

The primary result of the compound’s action is smooth muscle relaxation . This can have various effects depending on the specific tissues involved. For example, in blood vessels, smooth muscle relaxation leads to vasodilation, which can help lower blood pressure. In erectile tissue, it can facilitate penile erection.

Propriétés

IUPAC Name |

5-(2-ethoxyphenyl)-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-3-7-11-13-14(20-19-11)16(21)18-15(17-13)10-8-5-6-9-12(10)22-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,19,20)(H,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJMCZVDVVSHJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=CC=CC=C3OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625306 |

Source

|

| Record name | 5-(2-Ethoxyphenyl)-3-propyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

CAS RN |

139756-30-2 |

Source

|

| Record name | 5-(2-Ethoxyphenyl)-3-propyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)